

Application Note: (Butan-2-yl)(2-phenylethyl)amine as a Stable TAAR1 Probe

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Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine

CAS No.: 24068-20-0

Cat. No.: B433966

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Executive Summary

(Butan-2-yl)(2-phenylethyl)amine is a secondary amine falling within the N-substituted phenethylamine class. Unlike its parent compound,

-phenylethylamine (PEA), which has a half-life of roughly 5–10 minutes in vivo due to rapid oxidation by Monoamine Oxidase B (MAO-B), the N-sec-butyl analog exhibits enhanced metabolic stability due to steric hindrance at the nitrogen atom. This compound serves as a critical research tool for interrogating Trace Amine-Associated Receptor 1 (TAAR1) signaling pathways without the confounding variable of rapid degradation, making it an ideal probe for studying non-canonical monoaminergic modulation in neuropsychiatric models.

Chemical Identity & Properties

Property	Data
IUPAC Name	-(Butan-2-yl)-2-phenylethylamine
Common ID	-sec-butyl-PEA
Molecular Formula	
Molecular Weight	177.29 g/mol
Solubility	Soluble in EtOH, DMSO, dilute HCl; slightly soluble in water (free base)
pKa (Calc)	~9.8 (Amine protonation)
Key Structural Feature	Steric bulk at -terminus (sec-butyl) confers MAO resistance

Biological Rationale & Mechanism

The primary utility of **(Butan-2-yl)(2-phenylethyl)amine** lies in its ability to mimic endogenous trace amines while bypassing metabolic checkpoints.

TAAR1 Agonism & Signaling

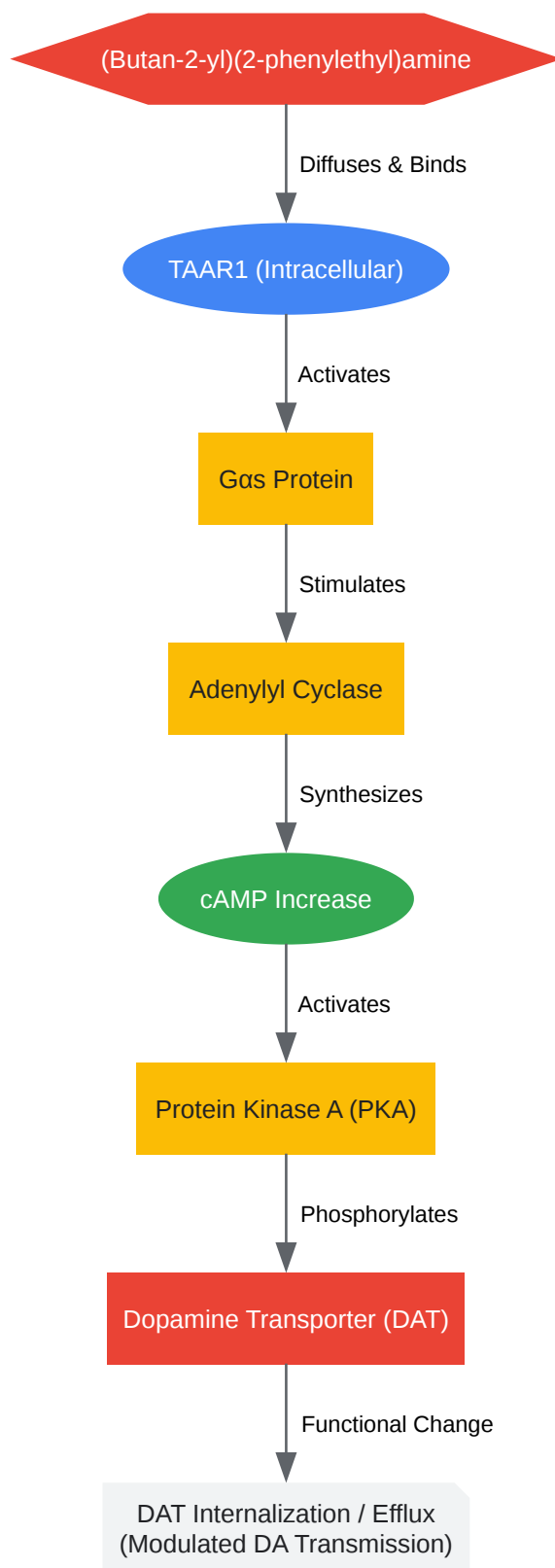
TAAR1 is a G

-coupled GPCR located intracellularly in monoaminergic neurons. Activation by PEA analogs triggers cAMP accumulation, which phosphorylates the Dopamine Transporter (DAT) via PKA and PKC, leading to DAT internalization or efflux.

- Research Use: Investigating "rheostatic" control of dopaminergic firing rates.
- Advantage: The sec-butyl group prevents rapid deamination by MAO-B, allowing sustained receptor occupancy compared to native PEA.

Pathway Visualization

The following diagram illustrates the signaling cascade initiated by **(Butan-2-yl)(2-phenylethyl)amine** binding to intracellular TAAR1.



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Figure 1: Signal transduction pathway of N-sec-butyl-PEA acting on intracellular TAAR1 receptors.

Experimental Protocols

Synthesis Protocol: Reductive Amination

Objective: Synthesize high-purity **(Butan-2-yl)(2-phenylethyl)amine** for research use.

Mechanism: Condensation of 2-phenylethylamine with 2-butanone (methyl ethyl ketone) followed by reduction.

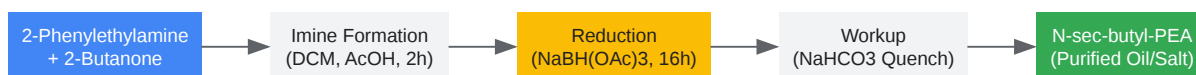
Reagents:

- 2-Phenylethylamine (10 mmol)
- 2-Butanone (12 mmol, 1.2 eq)
- Sodium Triacetoxyborohydride (STAB) or
(15 mmol)
- Acetic Acid (catalytic)
- Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Methodology:

- Imine Formation: Dissolve 2-phenylethylamine (1.21 g, 10 mmol) in anhydrous DCM (30 mL). Add 2-butanone (0.86 g, 12 mmol) and 2 drops of glacial acetic acid. Stir at Room Temperature (RT) for 2 hours under nitrogen. Note: Use molecular sieves to drive equilibrium if yield is low.
- Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 20 minutes.
- Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours).

- Quench: Quench with saturated solution (20 mL). Stir for 15 minutes.
- Extraction: Separate the organic layer. Extract the aqueous layer with DCM (mL). Combine organics.
- Purification: Wash combined organics with brine, dry over , and concentrate in vacuo.
- Salt Formation (Optional but Recommended): Dissolve oil in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt. Recrystallize from EtOH/Et₂O.



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Figure 2: One-pot reductive amination workflow for synthesizing N-sec-butyl-PEA.

In Vitro Metabolic Stability Assay

Objective: Verify the resistance of the N-sec-butyl analog to MAO-B compared to PEA.

Protocol:

- Preparation: Prepare liver microsomes (human or rat) in phosphate buffer (pH 7.4).
- Incubation: Incubate test compound () with microsomes () and NADPH-generating system at 37°C.
- Sampling: Aliquot samples at minutes.

- Quench: Stop reaction with ice-cold Acetonitrile (containing internal standard).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Calculation: Plot
vs. time to determine intrinsic clearance (
).

Expected Result: PEA will show rapid depletion (
min). **(Butan-2-yl)(2-phenylethyl)amine** should exhibit significantly prolonged stability (
min) due to steric hindrance [1, 5].

Safety & Handling

- Hazard Class: Irritant (Skin/Eye). Potential sympathomimetic effects.[1]
- Handling: Use a fume hood. Wear nitrile gloves and safety glasses.
- Storage: Store at -20°C (hygroscopic if salt form). Protect from light and moisture.
- Legal Status: As a research chemical, verify local regulations regarding phenethylamine analogs (e.g., Federal Analog Act in USA) before synthesis.

References

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